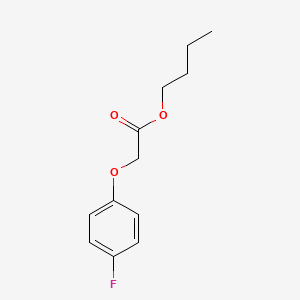
Disulfide, 1,1-dimethylethyl phenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disulfide, 1,1-dimethylethyl phenyl is an organic compound with the molecular formula C10H14S2. It is characterized by the presence of a disulfide bond (S-S) and is often used in various chemical reactions and industrial applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disulfide, 1,1-dimethylethyl phenyl can be synthesized through the oxidation of thiols. One common method involves the reaction of thiols with oxidizing agents such as iodine or hydrogen peroxide. For example, the oxidation of thiophenol with iodine yields diphenyl disulfide . Another method involves the use of 1-chlorobenzotriazole (BtCl) to form benzotriazolated thiol, which then reacts with another thiol to form the disulfide bond .
Industrial Production Methods
Industrial production of disulfides often involves the use of mild oxidizing agents and controlled reaction conditions to ensure high yields and purity. The use of molecular oxygen as an oxidant in the presence of catalysts is a common industrial method .
Analyse Des Réactions Chimiques
Types of Reactions
Disulfide, 1,1-dimethylethyl phenyl undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the disulfide bond can yield thiols.
Substitution: The disulfide bond can participate in substitution reactions, where one sulfur atom is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide, molecular oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various metal catalysts can be used to facilitate reactions involving disulfides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides.
Applications De Recherche Scientifique
Disulfide, 1,1-dimethylethyl phenyl has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of disulfide, 1,1-dimethylethyl phenyl involves the formation and cleavage of the disulfide bond. This bond can undergo redox reactions, where it is reduced to thiols or oxidized to sulfoxides and sulfones. These reactions are crucial in various biochemical processes, including protein folding and stabilization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl disulfide: Similar structure but with phenyl groups instead of tert-butyl groups.
Dimethyl disulfide: Contains methyl groups instead of tert-butyl and phenyl groups.
Diethyl disulfide: Contains ethyl groups instead of tert-butyl and phenyl groups.
Uniqueness
Disulfide, 1,1-dimethylethyl phenyl is unique due to the presence of both tert-butyl and phenyl groups, which impart distinct chemical properties and reactivity compared to other disulfides. This makes it particularly useful in specific synthetic applications and industrial processes .
Propriétés
Numéro CAS |
2943-20-6 |
|---|---|
Formule moléculaire |
C10H14S2 |
Poids moléculaire |
198.4 g/mol |
Nom IUPAC |
(tert-butyldisulfanyl)benzene |
InChI |
InChI=1S/C10H14S2/c1-10(2,3)12-11-9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clé InChI |
KGYZTVHXXZFMPA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



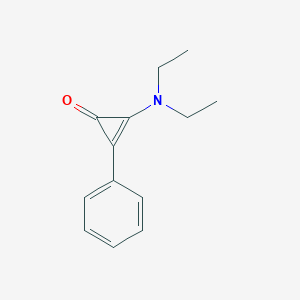

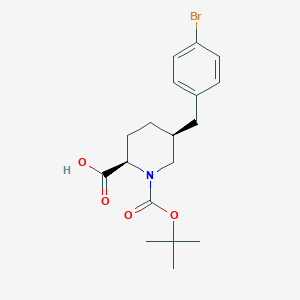
![3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one](/img/structure/B14746198.png)
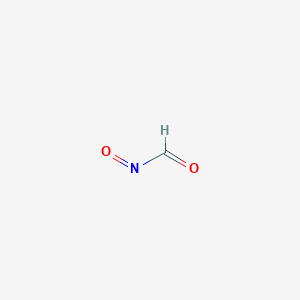
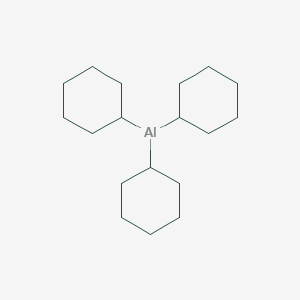


![5H-Phosphinolino[4,3-b]indole](/img/structure/B14746234.png)

![(3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one](/img/structure/B14746250.png)
